7-甲氧基吲哚-3-乙腈

描述

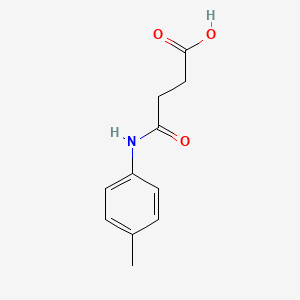

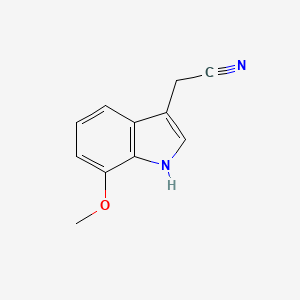

7-Methoxyindole-3-acetonitrile is a chemical compound with the molecular formula C11H10N2O . It is used as a reaction component and as a reagent in organic synthesis . It is also useful in the preparation of other compounds, such as high-quality research chemicals and specialty chemicals .

Synthesis Analysis

The synthesis of indole derivatives, including 7-Methoxyindole-3-acetonitrile, has been a subject of interest in recent years . The total synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside was commenced from the Sonogashira reaction . Another study reported the biosynthesis of melatonin from L-tryptophan by an engineered microbial cell factory .Chemical Reactions Analysis

While specific chemical reactions involving 7-Methoxyindole-3-acetonitrile were not found in the search results, indole derivatives are known to be involved in various chemical reactions .Physical And Chemical Properties Analysis

7-Methoxyindole-3-acetonitrile has a density of 1.2±0.1 g/cm3, a boiling point of 408.3±30.0 °C at 760 mmHg, and a flash point of 200.7±24.6 °C . It has a molar refractivity of 54.7±0.3 cm3, a polar surface area of 49 Å2, and a molar volume of 152.1±3.0 cm3 .科学研究应用

Tryptophan Dioxygenase Inhibitors

7-Methoxyindole-3-acetonitrile serves as a reactant for the synthesis of tryptophan dioxygenase inhibitors. These inhibitors are explored for their potential as anticancer immunomodulators, which could play a significant role in cancer treatment by modulating the immune system’s response to tumor cells .

Interleukin-2 Inducible T Cell Kinase Inhibitors

This compound is used in the preparation of indolylindazoles and indolylpyrazolopyridines, which act as inhibitors for interleukin-2 inducible T cell kinase. Such inhibitors have implications in treating autoimmune diseases and disorders related to overactive immune responses .

HIV-1 Inhibitors

Researchers utilize 7-Methoxyindole-3-acetonitrile to develop benzoylpiperazinyl-indolyl ethane dione derivatives. These derivatives are studied for their effectiveness as HIV-1 inhibitors, offering a potential pathway for new antiretroviral drugs .

Histone Deacetylase Inhibitors

The compound is a key reactant in the creation of bis(indolyl)alkanehydroxamic acids. These acids are investigated for their histone deacetylase inhibitory activity, which is significant in the field of epigenetics and cancer therapy, as they can influence gene expression and cell cycle regulation .

Mitogen Activated Protein Kinase-Activated Protein Kinase 2 Inhibitors

7-Methoxyindole-3-acetonitrile is also used to synthesize β-carboline-1-carboxylic acids. These acids are scrutinized for their ability to inhibit mitogen-activated protein kinase-activated protein kinase 2, which has potential therapeutic applications in inflammation and cancer .

Cell Growth Inhibition Studies

The biochem/physiological action of 7-Methoxyindole includes the inhibition of tobacco cell growth. This effect can be partially reversed by indole and tryptophan, providing insights into cell proliferation and signaling pathways, which is valuable for understanding various aspects of cell biology and could lead to the development of new agricultural or medicinal applications .

安全和危害

7-Methoxyindole-3-acetonitrile is for R&D use only and not for medicinal, household, or other use . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

作用机制

Target of Action

Related compounds such as indole-3-carboxaldehyde have been found to interact with toll-like receptor 7 (tlr7), a pattern recognition receptor . TLR7 recognizes the ssRNA of viruses and activates proinflammatory pathways .

Mode of Action

Similar compounds like indole-3-carboxaldehyde have been shown to moderately inhibit the tlr7 signaling pathway, thereby regulating the inflammatory response .

Biochemical Pathways

7-Methoxyindole-3-acetonitrile is likely involved in the indole-3-acetonitrile pathway, one of the main pathways for the biosynthesis of indole-3-acetic acid (IAA), an important phytohormone . This pathway involves the conversion of tryptophan to indole-3-acetonitrile, which is then converted to IAA .

Pharmacokinetics

Its molecular formula is c11h10n2o, and it has an average mass of 186210 Da . These properties may influence its absorption, distribution, metabolism, and excretion, but further studies are needed to confirm this.

Result of Action

Related compounds like indole-3-acetonitrile have been found to interact with neuroblastoma cells, suggesting a potential association between these compounds and cancer progression .

Action Environment

The action of 7-Methoxyindole-3-acetonitrile may be influenced by various environmental factors. For instance, the production of related compounds like IAA is influenced by growth conditions . .

属性

IUPAC Name |

2-(7-methoxy-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10/h2-4,7,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESSMVSYPZPDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345400 | |

| Record name | 7-Methoxyindole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxyindole-3-acetonitrile | |

CAS RN |

2436-18-2 | |

| Record name | 7-Methoxy-1H-indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxyindole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1595344.png)